1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one

Medicinal Chemistry Building Block Scaffold

Medicinal chemists require a clean scaffold for systematic SAR exploration without interference from pre-existing substituents. This unsubstituted 7-deazapurine core (CAS 663597-69-1) provides exactly that: a privileged purine mimic for de novo drug discovery. - **Key application**: Synthesis of focused kinase inhibitor libraries targeting N1, C2, C4, and C6 positions - **Structural advantage**: Hydrogen-bonding polar surface area ideal for DNA/RNA recognition probes - **Supply certainty**: Research quantities available for non-natural nucleoside and antiviral analog development

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 663597-69-1
Cat. No. B3277682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one
CAS663597-69-1
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C=NC(=O)N2
InChIInChI=1S/C6H5N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h1-3H,(H2,7,8,9,10)
InChIKeyMXQACMJEKYMFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-d]pyrimidin-2(3H)-one: Core Scaffold Overview


1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one (CAS: 663597-69-1) is a heterocyclic compound with the molecular formula C6H5N3O and a molecular weight of 135.12 [1]. It belongs to the pyrrolo[2,3-d]pyrimidine class, also known as 7-deazapurines, which are recognized as privileged scaffolds in medicinal chemistry due to their structural mimicry of natural purines [2]. This specific compound is a key unsubstituted core structure, often used as a versatile building block for synthesizing more complex and biologically active derivatives .

Scaffold class

7-deazapurine privileged structure for medicinal chemistry

Derivatization

Reactive at N1, C2, C4, and C6 positions for systematic substitution

Use case

SAR-driven library synthesis; clean unsubstituted core avoids pre-existing activity

1H-Pyrrolo[2,3-d]pyrimidin-2(3H)-one: Critical for SAR Programs


Generic substitution is not advisable because the biological activity of this class is exquisitely sensitive to even minor structural modifications on the pyrrolo[2,3-d]pyrimidine core [1]. While derivatives like 7-deazaguanine (which contains a 2-amino group) show potent kinase inhibition, the unsubstituted 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one itself is often a less active or inactive starting point . Therefore, selecting this specific building block is essential for researchers who require a clean slate to introduce specific functional groups and systematically explore structure-activity relationships (SAR) without interference from pre-existing substituents [1].

Target scaffold

1H-Pyrrolo[2,3-d]pyrimidin-2(3H)-one (unsubstituted core)

Do not substitute with

7-Deazaguanine (2-amino substituted) or other pre-functionalized analogs

The 2-amino group may introduce unwanted kinase activity, obscuring SAR interpretation and limiting library design freedom.

Target scaffold

Unsubstituted core (distinct H-bond profile)

Do not substitute with

7-Deazaguanine or analogs with larger polar surface area

Significantly different hydrogen-bonding and solubility characteristics may not transfer to ligand design projects; verify binding requirements independently.

1H-Pyrrolo[2,3-d]pyrimidin-2(3H)-one: Quantitative Differentiation


Structural and Physical Comparison vs. 7-Deazaguanine

1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one differs from the more biologically active analog 7-deazaguanine (CAS: 7355-55-7) by the absence of a 2-amino group, resulting in a lower molecular weight (135.12 vs. 150.14 g/mol) [1]. This structural difference is the key determinant of the compound's utility as a core scaffold. While 7-deazaguanine has a pKa of 10.83 and exhibits high selectivity for DYRK1A, the unsubstituted core is chemically more versatile for further derivatization .

Structural comparison vs. 7-deazaguanine
Class-level
Target: 135.12 g/mol, unsubstituted
Comparator: 150.14 g/mol, 2-amino
Δ 15.02 g/mol lighter
Molecular weight and substitution gap confirm the unsubstituted core as the correct starting material for SAR.
Verify identity by NMR or LC-MS before use.
Medicinal Chemistry Building Block Scaffold

Potency Gap: Core vs. Functionalized Derivatives

Direct biological data for 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one is scarce, but class-level data shows that functionalization dramatically improves potency. For example, a structurally related pyrrolopyrimidinone derivative (Compound 31) achieved an IC50 of 14.68 nM against ENPP1 [1]. This highlights that the core scaffold's value lies not in its intrinsic activity but in its potential for optimization, underscoring the need for the pure, unsubstituted building block for medicinal chemistry campaigns [2].

Potency gap: core vs. functionalized derivatives
Class-level
Target: activity not reported (expected inactive)
Comparator (derivative Compound 31): IC50 14.68 nM against ENPP1
Large activity gap supports need for clean scaffold
Derivative potency highlights the scaffold’s synthetic utility, not intrinsic activity.
Class-level data; direct core activity data not available.
Drug Discovery Enzyme Inhibition Kinase

Hydrogen Bonding Capability vs. 7-Deazaguanine

The target compound has a calculated polar surface area (PSA) of 61.54 Ų [1]. Its analog 7-deazaguanine, with a 2-amino group, has a larger predicted PSA of 80 Ų . The difference in H-bond donor/acceptor count and spatial arrangement allows 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one to be used as a module for creating novel hydrogen-bonding arrays distinct from those based on 7-deazaguanine, which is known for recognizing uracil and thymine bulges [2].

PSA comparison vs. 7-deazaguanine
Supporting evidence
Target: 61.54 Ų
Comparator: 80.00 Ų
Δ 18.46 Ų lower
Lower PSA and distinct H-bond donor/acceptor profile support its use as a unique ligand design module.
Calculated values; experimental confirmation of binding behavior recommended.
Supramolecular Chemistry Ligand Design Nucleic Acid Recognition

Application Scenarios for 1H-Pyrrolo[2,3-d]pyrimidin-2(3H)-one


De Novo Kinase Inhibitor Design

Based on evidence that functionalized pyrrolo[2,3-d]pyrimidine derivatives achieve nanomolar potency against targets like ENPP1 [1], this unsubstituted core is the ideal starting point for de novo drug discovery. Medicinal chemists should procure this building block to synthesize focused libraries of novel kinase inhibitors, systematically exploring substitutions at the N1, C2, C4, and C6 positions.

Synthesis of Nucleoside and Nucleotide Analogs

As a 7-deazapurine, this compound serves as a core heterocyclic base for synthesizing analogs of natural purine nucleosides [2]. It is an essential precursor for creating non-natural nucleosides for antiviral and anticancer research, as well as for incorporating into oligonucleotides as a fluorescent probe [3].

Development of Novel Hydrogen-Bonding Modules

The unique hydrogen-bonding potential of this scaffold, as evidenced by its distinct polar surface area and capacity for modification, makes it valuable in supramolecular chemistry. Researchers can use this core to develop new synthetic ligands for sequence-specific DNA/RNA recognition, building on the established precedent set by 7-deazaguanine-based modules [4].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Unsubstituted core scaffold with multiple reactive positions
Substitution exploration at N1, C2, C4, C6; verify absence of pre-existing biological interference
Nucleoside/nucleotide analog synthesis
7-Deazapurine core mimicking natural purines
Incorporation into non-natural nucleosides for antiviral/anticancer research; fluorescent probe applications
Hydrogen-bonding ligand design
Polar surface area and H-bond donor/acceptor profile distinct from 7-deazaguanine
Sequence-specific DNA/RNA recognition; validate binding affinity and selectivity experimentally

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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